molecular formula C26H18O2 B14016098 9,9'-Bixanthene CAS No. 4381-14-0

9,9'-Bixanthene

Cat. No.: B14016098
CAS No.: 4381-14-0
M. Wt: 362.4 g/mol
InChI Key: ITCRKCCNJBBRCM-UHFFFAOYSA-N
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Description

9,9’-Bixanthene: is an organic compound with the molecular formula C26H18O2 It is a derivative of xanthene, characterized by the presence of two xanthene units linked at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bixanthene typically involves the reduction of xanthone. One common method is the reduction of xanthone using zinc powder in the presence of ammonium chloride and tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the zinc powder is completely consumed. The product is then extracted with diethyl ether and purified .

Industrial Production Methods: While specific industrial production methods for 9,9’-Bixanthene are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 9,9’-Bixanthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form xanthone derivatives.

    Reduction: The compound itself is typically synthesized through the reduction of xanthone.

    Substitution: Various substituents can be introduced onto the xanthene rings to modify its properties.

Common Reagents and Conditions:

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: 9,9’-Bixanthene.

    Substitution: Substituted xanthene derivatives.

Scientific Research Applications

Chemistry: 9,9’-Bixanthene is used in controlled radical polymerization processes. It acts as a mediator in the polymerization of styrene, providing control over the molecular weight and distribution of the resulting polymers .

Biology and Medicine:

Industry: In the industrial sector, 9,9’-Bixanthene and its derivatives are used in the production of polymers and other materials with specific properties. Its role in living radical polymerization makes it valuable for creating well-defined polymer structures .

Mechanism of Action

The mechanism of action of 9,9’-Bixanthene in polymerization involves the generation of cycloketyl xanthone radicals through photochemically-induced homolytic cleavage. These radicals play dual roles in initiating and reversibly deactivating propagating radicals, thus controlling the polymerization process .

Comparison with Similar Compounds

    Xanthone: The parent compound of 9,9’-Bixanthene, known for its wide range of biological activities.

    Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and other applications.

    Acridone: A nitrogen-containing analog with similar structural properties.

Uniqueness: 9,9’-Bixanthene is unique due to its dual xanthene structure, which imparts distinct properties in polymerization processes. Its ability to mediate controlled radical polymerization sets it apart from other similar compounds .

Properties

CAS No.

4381-14-0

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

9-(9H-xanthen-9-yl)-9H-xanthene

InChI

InChI=1S/C26H18O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H

InChI Key

ITCRKCCNJBBRCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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